

# Bisphenol A ethoxylate dimethacrylate (Bis-EMA) vs. Bis-GMA in dental resins.

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## Compound of Interest

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An In-Depth Technical Guide to **Bisphenol A Ethoxylate Dimethacrylate** (Bis-EMA) vs. Bisphenol A Glycidyl Methacrylate (Bis-GMA) in Dental Resins

## Introduction

The long-term clinical success of dental restorations is intrinsically linked to the chemical composition of the resin matrix. For decades, Bisphenol A glycidyl methacrylate (Bis-GMA) has been the cornerstone monomer in dental composites, prized for its mechanical strength and reduced polymerization shrinkage compared to earlier acrylic resins.[1] However, its high viscosity and potential for water sorption have led to the development of alternative monomers. Among these, **Bisphenol A ethoxylate dimethacrylate** (Bis-EMA) has emerged as a prominent hydrophobic analogue.

This technical guide provides a comprehensive comparison of Bis-EMA and Bis-GMA, focusing on their chemical structures, physicochemical properties, and performance characteristics in dental resin systems. It is intended for researchers, scientists, and professionals in drug development and dental material science, offering a detailed analysis supported by quantitative data and experimental methodologies.

## Chemical Structure and Physicochemical Properties

The fundamental differences in the performance of Bis-EMA and Bis-GMA originate from their distinct molecular architectures. Bis-GMA is synthesized from the reaction of bisphenol A

diglycidyl ether with methacrylic acid, resulting in a structure characterized by two hydroxyl groups.[1] In contrast, Bis-EMA is an ethoxylated version of Bis-GMA where the pendant hydroxyl groups are replaced by epoxy species, rendering it more hydrophobic.[2]

Bisphenol A Ethoxylate Dimethacrylate (Bis-EMA)

Bisphenol A Glycidyl Methacrylate (Bis-GMA)

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**Figure 1:** Chemical Structures of Bis-GMA and Bis-EMA.

These structural variations have a profound impact on their physicochemical properties, which are summarized in the table below. The high viscosity of Bis-GMA, a result of strong hydrogen bonding between its hydroxyl groups, necessitates the inclusion of low-viscosity diluent monomers like triethylene glycol dimethacrylate (TEGDMA) to improve handling characteristics.[2][3] Conversely, the absence of these hydroxyl groups in Bis-EMA leads to a significantly lower viscosity.[2]

Property	Bis-GMA	Bis-EMA
Molecular Formula	C <sub>29</sub> H <sub>36</sub> O <sub>8</sub> [1][4][5]	C <sub>31</sub> H <sub>40</sub> O <sub>8</sub> (for m+n=4)
Molecular Weight ( g/mol )	512.59[1][5]	~540.65 (for m+n=4)[6]
Viscosity (Pa·s)	~1200[2]	0.71 - 0.9[6][7]
Refractive Index (n <sub>20/D</sub> )	~1.552[5]	~1.532[8]

Table 1: Physicochemical Properties of Bis-GMA and Bis-EMA.

## Performance Characteristics in Dental Resins

The choice between Bis-EMA and Bis-GMA as the base monomer influences several critical performance indicators of a dental resin, including polymerization shrinkage, degree of conversion, water sorption and solubility, and mechanical properties.

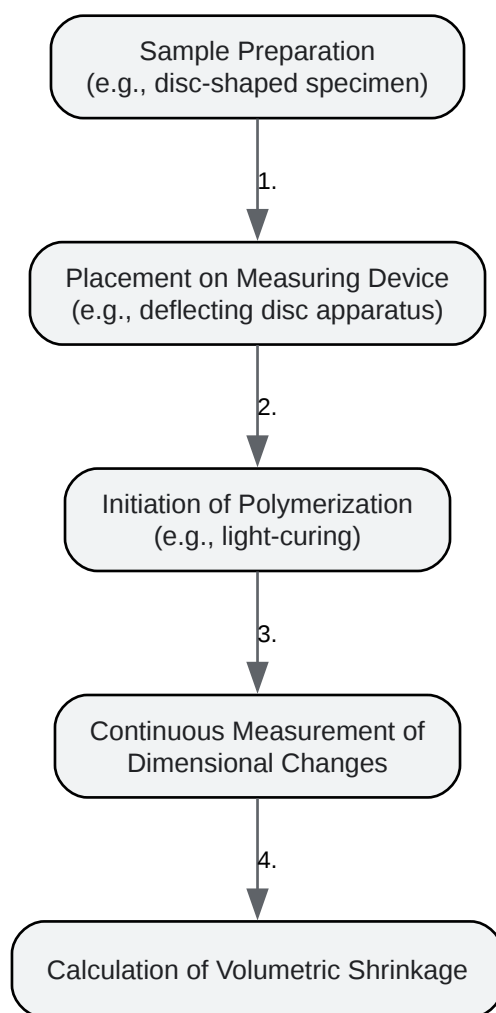
### Polymerization Shrinkage

Polymerization shrinkage is an inherent consequence of the conversion of monomer molecules into a polymer network, which can lead to restoration failure.<sup>[9]</sup> The magnitude of this shrinkage is influenced by the monomer's molecular weight and the concentration of double bonds.<sup>[10]</sup> While it is generally expected that monomers with higher molecular weights will exhibit less shrinkage, the relationship is not always linear and can be affected by the overall composition of the resin mixture.<sup>[10]</sup>

Studies have shown that increasing the proportion of Bis-EMA in a resin mixture can lead to an increase in shrinkage strain.<sup>[11]</sup> However, some research suggests that Bis-EMA is a better alternative to TEGDMA than urethane dimethacrylate (UDMA) for reducing polymerization shrinkage.<sup>[10]</sup> One study found that an optimal composition for minimizing shrinkage was 56 wt% Bis-GMA with 24 wt% Bis-EMA and 20 wt% TEGDMA, resulting in a shrinkage value of 4.73%.<sup>[10]</sup>

#### Experimental Protocol for Measuring Polymerization Shrinkage:

The bonded disc or deflecting disc technique is a common method for evaluating polymerization shrinkage.<sup>[9]</sup>



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**Figure 2:** Workflow for Polymerization Shrinkage Measurement.

## Degree of Conversion (DC)

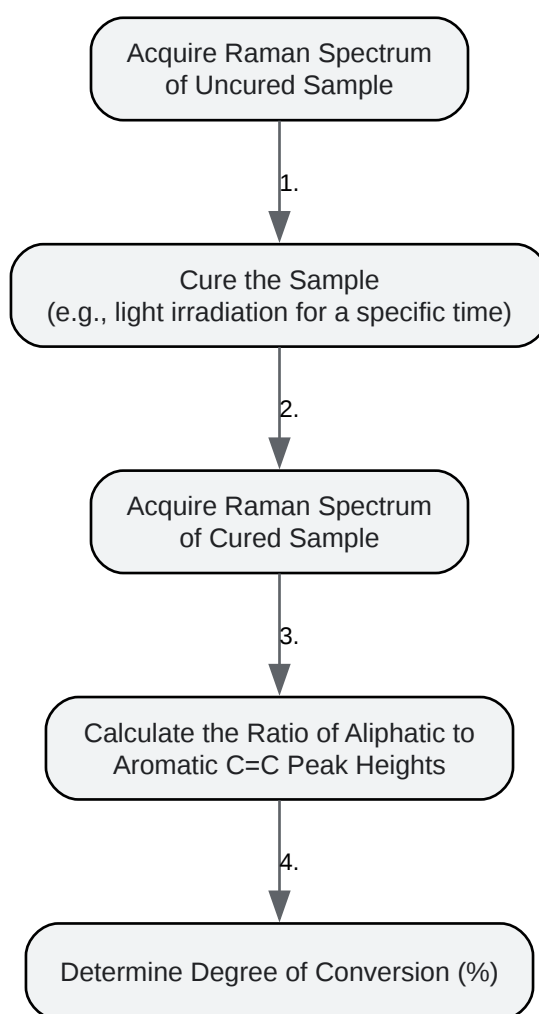
The degree of conversion refers to the percentage of monomer double bonds that are converted into single bonds during polymerization. A higher DC is generally associated with improved mechanical properties and biocompatibility. The DC is influenced by the monomer's viscosity, flexibility, and the presence of functional groups that can hinder mobility.

Increasing the proportion of Bis-EMA in a resin mixture has been shown to increase the monomer conversion.<sup>[11]</sup> This is attributed to the lower viscosity of Bis-EMA, which allows for greater molecular mobility during polymerization.<sup>[2]</sup> In contrast, the high viscosity and rigid

structure of Bis-GMA can restrict the movement of reactive species, potentially leading to a lower DC.[12][13]

Experimental Protocol for Measuring Degree of Conversion:

Fourier Transform (FT)-Raman spectroscopy is a widely used method for determining the DC of dental composites.[12][13]



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**Figure 3:** Workflow for Degree of Conversion Measurement.

## Water Sorption and Solubility

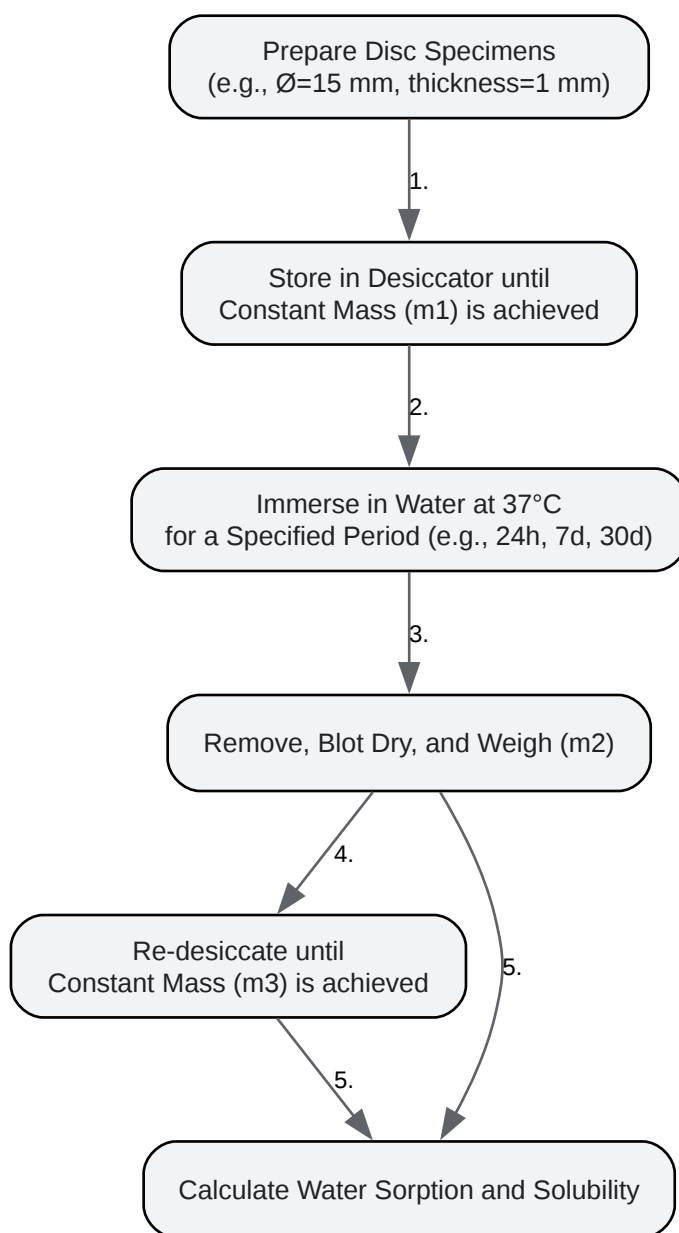
Water sorption and solubility are critical parameters that affect the long-term stability and durability of dental restorations. Excessive water sorption can lead to plasticization of the

polymer matrix, reducing its mechanical properties, while solubility can result in the leaching of unreacted monomers.

Due to the presence of hydrophilic hydroxyl groups, Bis-GMA-based resins tend to exhibit higher water sorption compared to those based on the more hydrophobic Bis-EMA.<sup>[2][14][15]</sup> Studies have consistently shown that increasing the Bis-EMA content in a resin formulation leads to reduced water sorption and solubility.<sup>[12][13]</sup> For instance, one study found that a pure Bis-EMA resin absorbed the lowest amount of water (1.79 wt%) among the tested monomers.<sup>[16]</sup>

Experimental Protocol for Water Sorption and Solubility (ISO 4049:2009):

This protocol involves preparing disc-shaped specimens, desiccating them to a constant mass, immersing them in water for a specified period, and then re-desiccating to measure mass changes.<sup>[14][15]</sup>



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**Figure 4:** Workflow for Water Sorption and Solubility Testing.

## Mechanical Properties

The mechanical integrity of a dental composite is paramount for its clinical performance. Key mechanical properties include flexural strength, elastic modulus, and hardness.

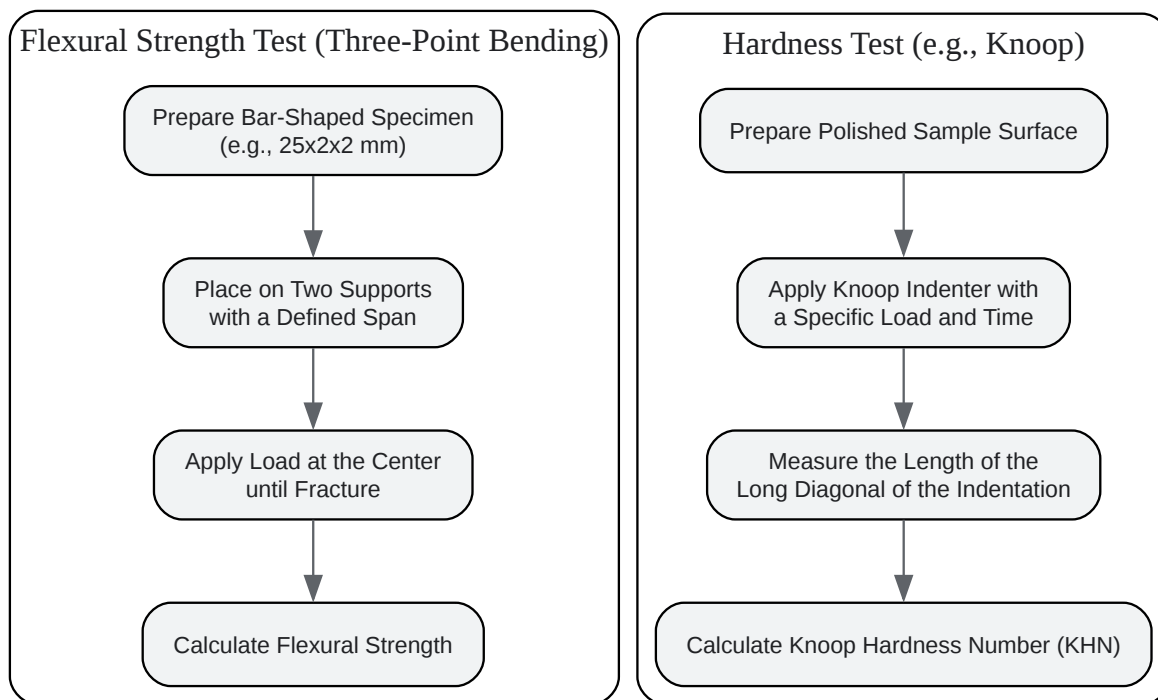
Mechanical Property	Influence of Bis-EMA	Influence of Bis-GMA
Flexural Strength	Resins with higher Bis-EMA content may show reduced flexural strength.[11][17]	Bis-GMA contributes to a rigid network, with pure Bis-GMA resins showing a modulus of 1.43 GPa.[16]
Knoop Hardness	Increasing the proportion of Bis-EMA can lead to increased Knoop micro-hardness.[11]	The high viscosity of Bis-GMA can lead to a lower degree of conversion, which may negatively impact hardness.

Table 2: Comparative Mechanical Properties.

#### Experimental Protocols for Mechanical Testing:

- Flexural Strength: Typically measured using a three-point or four-point bending test on bar-shaped specimens according to ISO 4049.[18][19][20]
- Hardness: Vicker's or Knoop hardness tests are commonly employed, involving the application of a diamond indenter to the material's surface and measuring the resulting indentation.[18]





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**Figure 5:** Workflows for Mechanical Property Testing.

## Cytotoxicity

The biocompatibility of dental resins is a significant concern, as unreacted monomers can leach out and potentially cause adverse biological effects. Both Bis-GMA and Bis-EMA have been shown to diffuse from incompletely polymerized materials and exhibit cytotoxic effects in vitro. [21] The sequence of cytotoxic potential for common monomers has been reported as HEMA < TEGDMA < UDMA < Bis-GMA. [22]

While both monomers can be cytotoxic, the lower water solubility of Bis-EMA may lead to a reduced rate of leaching in an aqueous environment compared to Bis-GMA. [2] However, it is important to note that even resins free of Bis-GMA can exhibit cytotoxicity and genotoxicity. [23]

## Summary and Conclusion

The selection of Bis-EMA or Bis-GMA as the primary monomer in a dental resin formulation involves a trade-off between various properties.

- Bis-GMA offers a rigid polymer network, contributing to good mechanical strength. However, its high viscosity necessitates the use of diluents, and its hydrophilic nature can lead to higher water sorption, potentially compromising long-term stability.
- Bis-EMA, with its lower viscosity and hydrophobic character, facilitates a higher degree of conversion and significantly reduces water sorption and solubility.<sup>[2][11][12][13]</sup> This can enhance the material's durability and color stability. However, formulations with a high Bis-EMA content may exhibit increased polymerization shrinkage and potentially lower flexural strength compared to Bis-GMA-based resins.<sup>[11]</sup>

In conclusion, Bis-EMA presents a viable alternative to Bis-GMA, particularly in applications where low water sorption and a high degree of conversion are critical. The optimal choice and ratio of these monomers will depend on the specific clinical requirements of the restorative material, balancing the need for excellent mechanical properties with long-term hydrolytic stability. Further research into hybrid formulations that leverage the strengths of both monomers is a promising avenue for the development of next-generation dental composites.

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